1-{[(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide
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Overview
Description
1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves multiple steps. The initial step typically includes the formation of the imidazo[4,5-b]pyridine core through a Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization The final step includes the coupling of the cyclohexanecarboxamide moiety under specific reaction conditions .
Chemical Reactions Analysis
1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl and acetyl groups.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. The imidazo[4,5-b]pyridine core plays a crucial role in binding to the active sites of these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
These compounds share the imidazo[4,5-b]pyridine core but differ in their functional groups and overall structure, which imparts unique properties and applications to each compound .
Properties
Molecular Formula |
C29H31N5O4S |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
1-(N-[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]-4-methoxyanilino)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H31N5O4S/c1-37-22-12-8-20(9-13-22)31-27(36)29(16-4-3-5-17-29)34(21-10-14-23(38-2)15-11-21)25(35)19-39-28-32-24-7-6-18-30-26(24)33-28/h6-15,18H,3-5,16-17,19H2,1-2H3,(H,31,36)(H,30,32,33) |
InChI Key |
DTXFLUFVYVWVOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=C(N4)C=CC=N5 |
Origin of Product |
United States |
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